N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide is a compound that features a pyridine ring, a pyrimidine ring, and a furan ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets in a specific manner, making it a valuable compound for research and development.
Preparation Methods
The synthesis of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions to form N-(pyridin-2-yl)amides . The reaction conditions typically involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction is mild and metal-free, making it an attractive method for the synthesis of this compound .
Chemical Reactions Analysis
N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with TBHP can lead to the formation of imidazopyridines through a tandem cyclization/bromination process .
Scientific Research Applications
N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide has several scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of protein kinase inhibitors, which are essential for controlling cell growth, differentiation, migration, and metabolism . The compound’s unique structure allows it to selectively inhibit certain protein kinases, making it a valuable tool for cancer research and drug development . Additionally, this compound is used in the synthesis of other biologically active molecules, further expanding its applications in the field of chemistry .
Mechanism of Action
The mechanism of action of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts key signaling pathways involved in cell growth and proliferation, making it an effective compound for cancer treatment . The specific molecular targets and pathways involved depend on the particular kinase being inhibited.
Comparison with Similar Compounds
N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine derivatives . These compounds share similar structural features and biological activities, but this compound is unique in its specific interactions with certain protein kinases . The comparison highlights the compound’s potential for selective inhibition and its versatility in various research applications.
Properties
IUPAC Name |
N-(2-pyridin-3-ylpyrimidin-4-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14(11-4-2-8-20-11)18-12-5-7-16-13(17-12)10-3-1-6-15-9-10/h1-9H,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYIUTPHJNAWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.